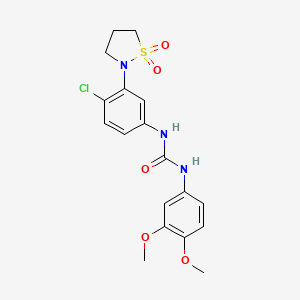
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H20ClN3O5S and its molecular weight is 425.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea (CAS No. 950474-51-8) is a synthetic compound noted for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H21ClN2O4S2
- Molecular Weight : 429.0 g/mol
- Structure : The compound consists of a chlorinated phenyl ring, an isothiazolidine moiety, and a urea group, which may contribute to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The isothiazolidine-1,1-dioxide moiety is believed to play a crucial role in modulating enzyme activities and receptor interactions.
Biological Activity Overview
Recent studies have highlighted several key areas regarding the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives of compounds containing the isothiazolidine structure exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various pathogens, including those responsible for tropical diseases such as malaria and leishmaniasis .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound were evaluated using the MTT assay on different cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against several cancer cell types, with EC50 values indicating moderate to high activity .
Case Studies
- Antileishmanial Activity : In vitro studies demonstrated that the compound effectively reduced the viability of Leishmania panamensis amastigotes at concentrations yielding significant inhibition percentages (EC50 < 25 μM). This suggests potential as a therapeutic agent against leishmaniasis .
- Antimalarial Activity : The compound was also tested against Plasmodium falciparum, where it showed promising results in inhibiting parasite growth with a notable reduction in lactate dehydrogenase (LDH) release from damaged cells, indicative of its antiparasitic efficacy .
Data Tables
| Activity | Cell Line/Pathogen | EC50 Value (μM) | Activity Level |
|---|---|---|---|
| Antileishmanial | Leishmania panamensis | < 25 | High |
| Antimalarial | Plasmodium falciparum | < 50 | Moderate to High |
| Cytotoxicity | Various Cancer Cell Lines | 10 - 30 | Moderate |
Eigenschaften
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-26-16-7-5-13(11-17(16)27-2)21-18(23)20-12-4-6-14(19)15(10-12)22-8-3-9-28(22,24)25/h4-7,10-11H,3,8-9H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCMYSHYWTZVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













